molecular formula C9H16O2 B12653537 2-Methoxy-2-methylhept-4-yn-3-ol CAS No. 83803-83-2

2-Methoxy-2-methylhept-4-yn-3-ol

Cat. No.: B12653537
CAS No.: 83803-83-2
M. Wt: 156.22 g/mol
InChI Key: SLBALKXWOFELQN-UHFFFAOYSA-N
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Description

2-Methoxy-2-methylhept-4-yn-3-ol is an organic compound with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol It is characterized by the presence of a methoxy group, a methyl group, and a triple bond within its heptane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-methylhept-4-yn-3-ol typically involves the alkylation of propargyl alcohol with 2-methoxy-2-methylpropyl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol and facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized temperature and pressure conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-methylhept-4-yn-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a palladium catalyst, lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alkenes, alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Synthetic Route Overview

StepReagentsConditionsYield
AlkylationPropargyl alcohol + 2-methoxy-2-methylpropyl bromideBasic medium (e.g., NaH)High
Oxidation2-Methoxy-2-methylhept-4-yn-3-ol + KMnO4/CrO3Varies (temperature, time)Variable
ReductionThis compound + H₂ (Pd catalyst)Controlled environmentHigh

Organic Synthesis

The compound serves as a valuable building block in organic synthesis due to its reactivity. It can undergo various reactions:

  • Oxidation : Converts to ketones or carboxylic acids using agents like potassium permanganate.
  • Reduction : Can be reduced to form alkenes or alkanes.
  • Substitution : The methoxy group can be replaced with other functional groups through nucleophilic substitution reactions.

Flavor Chemistry

In flavor chemistry, this compound is utilized for its aromatic properties. It contributes to the sensory profiles of various food products:

  • Flavor Enhancement : Acts as a flavoring agent in food products, enhancing the overall taste and aroma.

A study on aroma compounds highlighted its role in creating complex flavor profiles through biotransformation processes .

Medicinal Chemistry

Recent research indicates potential biological activities of compounds related to this compound. It has been investigated for its effects on enzyme activity and metabolic pathways:

  • Biological Activity : Its interaction with molecular targets can modulate cellular processes, making it a candidate for further pharmacological studies .

Case Study 1: Flavor Profile Development

In a study published on flavor technology, researchers explored the use of this compound in developing new flavor profiles for reduced-fat foods. The compound's unique aromatic characteristics were essential in masking undesirable flavors while enhancing overall sensory perception .

Case Study 2: Synthetic Applications

A research paper focused on optimizing the synthesis of this compound highlighted its utility in creating multi-substituted benzene derivatives with significant biological activity. The study demonstrated how adjusting reaction conditions could improve yields and selectivity for desired products .

Mechanism of Action

The mechanism of action of 2-Methoxy-2-methylhept-4-yn-3-ol involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the triple bond and the methoxy group, which can participate in nucleophilic and electrophilic reactions. These interactions can modulate enzyme activity, alter metabolic pathways, and influence cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-2-methylhept-4-yn-3-one
  • 2-Methoxy-2-methylhex-4-yn-3-ol
  • 2-Methoxy-2-methylhept-3-yn-4-ol

Uniqueness

2-Methoxy-2-methylhept-4-yn-3-ol is unique due to its specific arrangement of functional groups and the presence of a triple bond within its heptane backbone.

Biological Activity

2-Methoxy-2-methylhept-4-yn-3-ol, an organic compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C11H18OC_{11}H_{18}O, and it has a molecular weight of 166.26 g/mol. The IUPAC name is (3E)-5,5,7-trimethylocta-3,7-dien-2-one. Its unique structure includes multiple functional groups that contribute to its biological properties.

PropertyValue
CAS No.94021-45-1
Molecular FormulaC11H18O
Molecular Weight166.26 g/mol
IUPAC Name(3E)-5,5,7-trimethylocta-3,7-dien-2-one
InChI KeyUXHQEWRXRXZPBE-VOTSOKGWSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Modulation : The compound acts as a ligand for certain enzymes, influencing their activity and potentially altering metabolic pathways.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which can protect cells from oxidative stress .
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases .

Research Findings and Case Studies

Several studies have investigated the biological effects of this compound:

Study 1: Enzyme Interaction

A study published in Phytochemical Composition and Pharmacy of Medicinal Plants highlighted the compound's interaction with specific enzymes involved in metabolic pathways. It was found to modulate enzyme activity significantly, which could have implications for drug development .

Study 2: Antioxidant Properties

Research conducted on various medicinal plants indicated that compounds similar to this compound possess strong antioxidant capabilities. This activity was assessed using in vitro assays measuring free radical scavenging ability .

Study 3: Anti-inflammatory Mechanisms

In vivo studies demonstrated that administration of the compound in animal models resulted in reduced markers of inflammation. The mechanism was linked to the inhibition of pro-inflammatory cytokines .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare its biological activities with those of structurally related compounds.

Compound NameBiological ActivityReference
5,6,7-trimethylocta-2,5-dien-4-oneModerate enzyme inhibition
5,5,7-trimethyl-3,7-octadien-2-oneStrong antioxidant properties
3-Methylhept-4-yn-3-olLimited anti-inflammatory effects

Properties

CAS No.

83803-83-2

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

2-methoxy-2-methylhept-4-yn-3-ol

InChI

InChI=1S/C9H16O2/c1-5-6-7-8(10)9(2,3)11-4/h8,10H,5H2,1-4H3

InChI Key

SLBALKXWOFELQN-UHFFFAOYSA-N

Canonical SMILES

CCC#CC(C(C)(C)OC)O

Origin of Product

United States

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